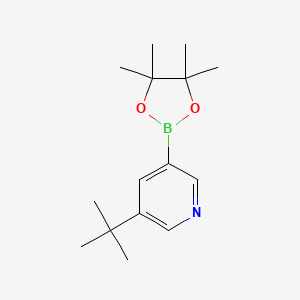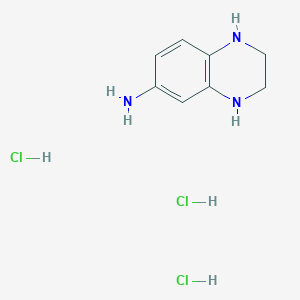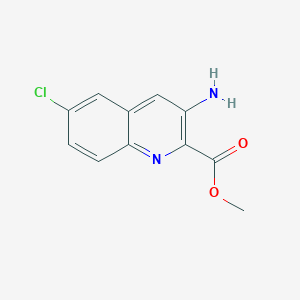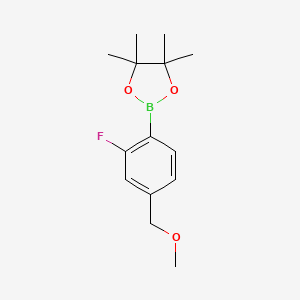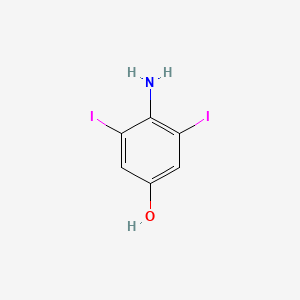
4-Amino-3,5-diiodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms and an amino group attached to the benzene ring. Its molecular formula is C6H5I2NO, and it has a molecular weight of 360.92 g/mol . This compound is part of the iodophenol family, which includes various phenol derivatives with iodine atoms covalently bonded to the aromatic ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-3,5-diiodophenol can be synthesized through the iodination of phenol derivatives. One common method involves the direct iodination of phenol using iodine and nitric acid, which yields a mixture of iodinated products . Another approach is the substitution of an amino group by iodine or hydroxyl groups, such as the decomposition of p-iodobenzenediazonium sulfate in hot dilute sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves electrophilic halogenation of phenol with iodine. This process is optimized to achieve high yields and minimize by-products . The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-diiodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, nitric acid, sulfuric acid, and various reducing agents. The reaction conditions, such as temperature, solvent, and concentration, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various iodinated phenol derivatives, quinones, and other oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-diiodophenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-diiodophenol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile or nucleophile, participating in various chemical reactions that affect cellular processes . Its iodine atoms play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3,5-diiodophenol can be compared with other iodophenols, such as:
- 2-Iodophenol
- 3-Iodophenol
- 4-Iodophenol
- 2,3-Diiodophenol
- 2,4-Diiodophenol
- 2,5-Diiodophenol
- 2,6-Diiodophenol
- 3,4-Diiodophenol
- 3,5-Diiodophenol
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other iodophenols .
Eigenschaften
Molekularformel |
C6H5I2NO |
|---|---|
Molekulargewicht |
360.92 g/mol |
IUPAC-Name |
4-amino-3,5-diiodophenol |
InChI |
InChI=1S/C6H5I2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |
InChI-Schlüssel |
ANQDMUDBLZEMLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)N)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)

